4-Phenoxy-2,2'-dichloroacetophenone
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Overview
Description
4-Phenoxy-2,2’-dichloroacetophenone is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is also known by other names such as (4-(2’,2’-dichloroacetyl))diphenyl ether . This compound is characterized by the presence of a phenoxy group and two chlorine atoms attached to the acetophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,2’-dichloroacetophenone typically involves the acylation of phenoxybenzene with 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Phenoxy-2,2’-dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality . The final product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-2,2’-dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetophenones.
Scientific Research Applications
4-Phenoxy-2,2’-dichloroacetophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the development of UV-cured films.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2,2’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its photoinitiator properties enable it to initiate polymerization reactions under UV light, leading to the formation of cross-linked polymer networks .
Comparison with Similar Compounds
2,4-Dichloroacetophenone: Shares the dichloroacetophenone structure but lacks the phenoxy group.
4-Phenoxyacetophenone: Contains the phenoxy group but lacks the dichloro substitution.
2,2-Dichloroacetophenone: Similar structure but without the phenoxy group.
Uniqueness: 4-Phenoxy-2,2’-dichloroacetophenone is unique due to the presence of both phenoxy and dichloro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H10Cl2O2 |
---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
KRCGMVVEVLBGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl |
Origin of Product |
United States |
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